Product packaging for L-ALANINE-N-T-BOC (3-13C)(Cat. No.:)

L-ALANINE-N-T-BOC (3-13C)

Cat. No.: B1580332
M. Wt: 190.20
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

L-Alanine as a Fundamental Building Block in Biological Systems and Synthetic Chemistry

L-Alanine (Ala), a non-essential amino acid, is a cornerstone of biochemistry. ontosight.aiwikipedia.org It is one of the 20 primary amino acids used in the synthesis of proteins, making it fundamental to the structure and function of virtually all living organisms. ontosight.aivedantu.com Beyond its role in protein synthesis, L-alanine is a key player in central carbon metabolism. It is centrally involved in the glucose-alanine cycle, a critical metabolic pathway that transports nitrogen from muscles to the liver for conversion into urea, while the carbon skeleton is used for gluconeogenesis (the synthesis of new glucose). wikipedia.orgvedantu.com Due to its simple methyl side chain and its direct link to pyruvate (B1213749)—a central hub in glycolysis, gluconeogenesis, and the citric acid cycle—alanine (B10760859) holds a pivotal position connecting carbohydrate and amino acid metabolism. wikipedia.org

In synthetic chemistry, L-alanine serves as a versatile chiral building block. Its defined stereochemistry is exploited by chemists to construct complex, stereospecific molecules, particularly in the synthesis of pharmaceuticals and other bioactive compounds. ontosight.ai

Rationale and Strategic Importance of ¹³C-Isotopic Labeling at the C-3 Position of L-Alanine

The specific labeling of L-alanine at its C-3 position (the methyl carbon) with ¹³C is a strategic choice for metabolic research. When [3-¹³C]alanine enters a cell, it is readily converted to [3-¹³C]pyruvate via transamination. nih.gov This labeled pyruvate then serves as a powerful probe for several major metabolic pathways:

Pyruvate Dehydrogenase Pathway: Oxidation of [3-¹³C]pyruvate to [2-¹³C]acetyl-CoA leads to the incorporation of the ¹³C label into the C-4 position of glutamate (B1630785) and glutamine after entering the Tricarboxylic Acid (TCA) cycle. nih.govdiabetesjournals.org

Pyruvate Carboxylase Pathway (Anaplerosis): Carboxylation of [3-¹³C]pyruvate forms [2,3-¹³C]oxaloacetate, which introduces the label into the C-2 and C-3 positions of glutamate and glutamine. nih.gov

By analyzing the specific labeling patterns in metabolites like glutamate using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), researchers can determine the relative activity of these crucial pathways. researchgate.netnih.gov This approach has been used to study metabolism in various systems, from insect larvae to mammalian brain cells, providing detailed insights into energy substrate utilization and metabolic interactions between different cell types. nih.govnih.gov This positional labeling is crucial for creating detailed metabolic flux maps and understanding how cells adapt to different physiological conditions. nih.govjove.com

The N-tert-Butoxycarbonyl (N-Boc) Protecting Group: Principles and Utility in Amino Acid Derivatization

The N-tert-Butoxycarbonyl group, commonly known as the Boc group, is a cornerstone of modern organic synthesis, particularly in peptide chemistry. wikipedia.orgtcichemicals.com It functions as a "protecting group" for the amino (-NH₂) functionality of an amino acid. wikipedia.org

The primary purpose of a protecting group is to temporarily mask a reactive functional group to prevent it from participating in unwanted side reactions during a chemical transformation elsewhere in the molecule. researchgate.net The Boc group is ideally suited for this role due to several key properties:

Stability: It is stable under a wide range of conditions, including basic and nucleophilic environments, allowing for selective chemical modifications at other sites. organic-chemistry.org

Ease of Removal: The Boc group is acid-labile, meaning it can be easily and cleanly removed under mild acidic conditions, typically with trifluoroacetic acid (TFA), to restore the free amino group. wikipedia.orgchempep.com

This combination of stability and controlled removal makes Boc-protected amino acids, like N-Boc-L-Alanine, essential reagents in Solid-Phase Peptide Synthesis (SPPS). nih.govpeptide.com In SPPS, amino acids are added sequentially to build a peptide chain. The Boc group on the incoming amino acid ensures that only the carboxyl end reacts, preventing self-polymerization and allowing for the precise construction of complex peptides. peptide.comgoogle.com

Key Features of the N-Boc Protecting Group
FeatureDescriptionRelevance in Synthesis
Chemical NatureA tert-butyl carbamate (B1207046) attached to a nitrogen atom.Renders the amino group non-nucleophilic and non-basic.
StabilityResistant to bases, nucleophiles, and catalytic reduction. tcichemicals.comAllows for a wide range of chemical reactions on other parts of the molecule without affecting the protected amine.
Cleavage ConditionRemoved under mild to strong acidic conditions (e.g., TFA, HCl). wikipedia.orgEnables selective deprotection, which is crucial for multi-step syntheses like SPPS. peptide.com
OrthogonalityCan be used in conjunction with other protecting groups (like Fmoc) that are removed under different conditions (e.g., basic). organic-chemistry.orgProvides chemists with strategic flexibility in designing complex synthetic routes.

Scope and Interdisciplinary Applications of N-Boc-L-Alanine (3-13C) in Academic Research

The combination of ¹³C labeling at the C-3 position and N-Boc protection makes N-Boc-L-Alanine (3-¹³C) a highly specialized and powerful research tool. Its applications span multiple scientific disciplines.

In biomolecular NMR , the compound can be used to synthesize peptides with a ¹³C label at a specific alanine residue. isotope.comisotope.comisotope.com This allows researchers to use advanced NMR techniques to probe the structure, dynamics, and interactions of that specific part of the protein. ckisotopes.com The ¹³C nucleus acts as a sensitive reporter, providing insights into protein folding and function at an atomic level. sigmaaldrich.com

In metabolic research and drug development , the N-Boc group can be removed to yield [3-¹³C]L-alanine, which is then used as a tracer in cell culture or in vivo studies to investigate metabolic pathways. nih.govdiabetesjournals.orgisotope.com For example, researchers have used this labeled alanine to study how cancer cells rewire their metabolism or to investigate the metabolic interplay between different cell types in the brain. nih.govnih.gov The ability to precisely track the fate of the C-3 carbon provides quantitative data on cellular metabolism that is critical for identifying potential drug targets. nih.govnih.gov

Interdisciplinary Research Applications
Field of StudySpecific Application of N-Boc-L-Alanine (3-¹³C)
Proteomics & Biomolecular NMRIncorporation into synthetic peptides to serve as a site-specific structural and dynamic probe. isotope.comisotope.comckisotopes.com
Metabolomics & Metabolic EngineeringUsed as a tracer (after deprotection) to perform ¹³C-Metabolic Flux Analysis (¹³C-MFA) of central carbon metabolism. nih.govresearchgate.netjove.com
NeuroscienceInvestigating the lactate-alanine shuttle and neurotransmitter synthesis in brain cells. nih.gov
Pharmaceutical ResearchStudying the metabolic effects of drugs on cellular pathways; use as a building block in the synthesis of labeled drug candidates. nih.govchemimpex.com

Properties

Molecular Weight

190.20

Purity

98%

Origin of Product

United States

Advanced Synthetic Methodologies and Isotopic Enrichment Strategies for N Boc L Alanine 3 13c

De Novo Synthesis Routes for ¹³C-Isotope Incorporation

The de novo synthesis of L-alanine labeled at the C3 position with ¹³C (L-alanine (3-¹³C)) is a critical first step before the introduction of the N-Boc protecting group. These methods focus on incorporating the ¹³C isotope from a labeled precursor.

Utilization of ¹³C-Enriched Precursors in Chemical Synthesis

Chemical synthesis provides a direct and controllable method for introducing isotopic labels. A common strategy involves starting with a simple, commercially available ¹³C-labeled precursor. For the synthesis of L-alanine (3-¹³C), a suitable starting material is [3-¹³C]pyruvate. copernicus.org The synthesis can proceed through various established organic chemistry reactions. For instance, the Strecker synthesis can be adapted using a ¹³C-labeled starting material. While providing high isotopic purity, chemical methods can sometimes be lengthy and may require challenging purification steps to isolate the desired L-enantiomer.

Another approach involves the use of other ¹³C-enriched precursors that can be chemically converted to the alanine (B10760859) backbone. For example, labeled sodium acetate (B1210297) has been used as a source of the carbon label in the synthesis of labeled amino acids. d-nb.info

Chemoenzymatic and Enzymatic Approaches for Stereoselective Labeling

To overcome the challenge of stereoselectivity inherent in many chemical syntheses, chemoenzymatic and purely enzymatic methods are often employed. d-nb.info These approaches leverage the high stereospecificity of enzymes to produce the desired L-amino acid. d-nb.infonih.gov

One prominent chemoenzymatic method involves the reductive amination of a ¹³C-labeled α-keto acid precursor. For L-alanine (3-¹³C), this would typically involve [3-¹³C]pyruvate. Alanine dehydrogenase is an enzyme that can catalyze the reductive amination of pyruvate (B1213749) to L-alanine with high stereoselectivity. Another enzymatic strategy utilizes transaminases. For example, glutamate-pyruvate transaminase can catalyze the transfer of an amino group from glutamate (B1630785) to [3-¹³C]pyruvate, yielding [3-¹³C]L-alanine. google.com

Cell-free protein synthesis (CFPS) systems have also emerged as a powerful tool for producing selectively labeled amino acids from inexpensive ¹³C-labeled precursors. copernicus.orgcopernicus.orgnih.gov In such systems, the metabolic machinery of an organism, like E. coli, is harnessed in vitro. By providing [3-¹³C]pyruvate as a precursor and omitting unlabeled alanine from the reaction mixture, the system can be directed to synthesize [3-¹³C]L-alanine. copernicus.org This approach has demonstrated high labeling efficiencies. copernicus.org

Table 1: Comparison of Synthesis Routes for ¹³C-Labeled L-Alanine

Synthesis Method Key Precursor(s) Key Enzyme(s)/Reaction(s) Advantages Disadvantages
Chemical Synthesis [3-¹³C]pyruvate, ¹³C-labeled acetaldehyde Strecker synthesis, various multi-step routes High isotopic purity, direct control Can be lengthy, may require chiral resolution
Chemoenzymatic Synthesis [3-¹³C]pyruvate, ¹⁵N-ammonia Alanine dehydrogenase, Glutamate-pyruvate transaminase High stereoselectivity, high isotopic incorporation Requires specific enzymes, optimization of reaction conditions
Enzymatic Synthesis (e.g., CFPS) [3-¹³C]pyruvate, [U-¹³C]glucose Alanine transaminase within a cell-free system High labeling efficiency, scalable Potential for isotope scrambling, requires complex biological systems

N-Boc Protection Chemistry in the Context of Labeled Amino Acid Synthesis

Once ¹³C-labeled L-alanine is synthesized, the amino group must be protected to facilitate its use in further synthetic applications, such as peptide synthesis. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose. chemimpex.comchemspider.comtcichemicals.com

Selective Derivatization Techniques for Amino Group Protection

The protection of the amino group of L-alanine (3-¹³C) with a Boc group is a standard procedure in organic chemistry. The most common method involves reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. This reaction selectively acylates the amino group to form the N-Boc derivative. thieme-connect.de The reaction conditions are generally mild, which is crucial to prevent racemization of the chiral center of the amino acid. The use of a suitable base, such as sodium hydroxide (B78521) or triethylamine, is essential to facilitate the reaction. rsc.org

The choice of solvent can also influence the reaction's efficiency. The reaction is typically carried out in a mixture of an organic solvent, like dioxane or tetrahydrofuran, and water. This ensures that both the amino acid and the Boc anhydride (B1165640) are sufficiently soluble.

Orthogonal Protecting Group Strategies in Multistep Labeled Synthesis

In the context of synthesizing more complex molecules, such as peptides, using the labeled N-Boc-L-alanine (3-¹³C), orthogonal protecting group strategies are essential. fiveable.menumberanalytics.comwikipedia.org Orthogonal protecting groups are groups that can be removed under different conditions without affecting each other. fiveable.mewikipedia.org This allows for the selective deprotection and modification of different functional groups within a molecule. fiveable.menumberanalytics.com

The Boc group is considered an acid-labile protecting group, meaning it can be removed under acidic conditions, typically with trifluoroacetic acid (TFA). wikipedia.orgsigmaaldrich.com This makes it orthogonal to other common protecting groups used in peptide synthesis, such as the Fmoc (9-fluorenylmethyloxycarbonyl) group, which is base-labile, and benzyl (B1604629) (Bn) esters, which are removed by hydrogenolysis. fiveable.mewikipedia.org

For instance, in a solid-phase peptide synthesis (SPPS), an N-Fmoc protected amino acid would be coupled to a resin. The Fmoc group would then be removed with a base (like piperidine), and the next amino acid, which could be our N-Boc-L-alanine (3-¹³C), would be coupled. At the end of the synthesis, all the side-chain protecting groups and the N-terminal Boc group can be removed simultaneously with a strong acid. This orthogonal strategy allows for the precise assembly of a peptide chain with the ¹³C label incorporated at a specific position. sigmaaldrich.com

Table 2: Common Orthogonal Protecting Groups in Peptide Synthesis

Protecting Group Abbreviation Lability Typical Deprotection Reagent
tert-Butoxycarbonyl Boc Acid-labile Trifluoroacetic Acid (TFA)
9-Fluorenylmethyloxycarbonyl Fmoc Base-labile Piperidine
Benzyl Bzl Hydrogenolysis H₂, Pd/C
Benzyloxycarbonyl Cbz, Z Hydrogenolysis/Strong Acid H₂, Pd/C or HBr/Acetic Acid

Methodologies for Purification and Isolation of Isotope-Labeled N-Boc-L-Alanine

After the synthesis and protection steps, the final product, N-Boc-L-alanine (3-¹³C), must be purified to remove any unreacted starting materials, byproducts, and impurities. The purity of the final compound is critical for its intended applications, especially in sensitive analytical techniques like NMR spectroscopy and mass spectrometry.

Standard purification techniques for organic compounds are employed. These include:

Extraction: Liquid-liquid extraction is often used as an initial purification step to separate the product from water-soluble impurities. The reaction mixture is typically acidified, and the N-Boc-protected amino acid, being more organic-soluble, is extracted into an organic solvent like ethyl acetate or dichloromethane.

Crystallization: Recrystallization is a powerful technique for purifying solid compounds. By dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, pure crystals of N-Boc-L-alanine (3-¹³C) can be obtained, leaving impurities behind in the mother liquor.

Chromatography: Column chromatography, particularly silica (B1680970) gel chromatography, is a highly effective method for separating compounds based on their polarity. A suitable solvent system (eluent) is chosen to move the desired product down the column at a different rate than the impurities. For N-Boc-L-alanine, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate is often used.

The purity of the final isolated product is then confirmed using various analytical methods. High-Performance Liquid Chromatography (HPLC) can be used to assess the chemical purity, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS) are essential to confirm the structure and the successful incorporation and position of the ¹³C label.

Advanced Analytical Techniques for Verification of Isotopic Purity and Regiospecificity

The utility of isotopically labeled compounds is directly dependent on the precise and accurate knowledge of the location and abundance of the isotope. sigmaaldrich.comacs.org For N-Boc-L-Alanine (3-13C), it is crucial to confirm that the 13C isotope is exclusively at the C3 position (the methyl carbon) and to quantify the percentage of molecules that contain this label. To this end, a combination of quantitative ¹³C-NMR spectroscopy and high-resolution mass spectrometry is employed. alexandraatleephillips.com

Quantitative ¹³C-NMR Spectroscopy for Isotopic Enrichment Analysis

Quantitative ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the isotopic enrichment of ¹³C-labeled compounds. rsc.org While standard ¹³C-NMR is typically used for structural elucidation, quantitative ¹³C-NMR provides information on the relative abundance of different carbon isotopes at specific positions within a molecule. libretexts.org

In the context of N-Boc-L-Alanine (3-¹³C), the ¹³C-NMR spectrum is analyzed to determine the enrichment at the C3 position. isotope.com The signal corresponding to the ¹³C-labeled methyl group will be significantly enhanced compared to the signal from the naturally abundant ¹³C at other carbon positions in the molecule. libretexts.org By integrating the signals and applying appropriate relaxation agents to ensure uniform signal response, the percentage of isotopic enrichment can be accurately calculated.

Several factors can influence the chemical shifts in the ¹³C-NMR spectrum, including the solvent and the presence of functional groups. researchgate.netmdpi.com For instance, the carbonyl carbons of N-Boc protected amino acids show shifts that correlate with solvent polarity. mdpi.com These effects must be considered for accurate spectral interpretation and quantification.

Key Research Findings from ¹³C-NMR Analysis:

The chemical shift of the ¹³C-labeled carbon provides direct evidence of the label's position.

Integration of the enhanced signal relative to other carbon signals allows for the calculation of isotopic enrichment.

The technique can also identify any scrambling of the isotope to other positions, ensuring regiospecificity.

Table 1: Representative ¹³C-NMR Data for N-Boc-L-Alanine Derivatives This table is for illustrative purposes and actual values may vary based on experimental conditions.

Carbon Position Typical Chemical Shift (ppm) in CDCl₃ mdpi.com Expected Observation for N-Boc-L-Alanine (3-¹³C)
C1 (Carboxyl) ~175 Signal at natural abundance
C2 (α-carbon) ~50 Signal at natural abundance
C3 (Methyl) ~19 Significantly enhanced signal intensity
Boc Carbonyl ~155 Signal at natural abundance
Boc t-butyl ~28 Signal at natural abundance

High-Resolution Mass Spectrometry for Isotopic Distribution Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for profiling the isotopic distribution of a labeled compound. acs.org It provides a precise measurement of the mass-to-charge ratio (m/z) of ions, allowing for the differentiation of molecules with the same nominal mass but different isotopic compositions. uts.edu.au

For N-Boc-L-Alanine (3-¹³C), HRMS analysis will show a distinct isotopic pattern. The most abundant ion will correspond to the molecule containing the ¹³C isotope at the C3 position, resulting in a mass increase of approximately 1.00335 Da compared to the unlabeled compound. sigmaaldrich.comsigmaaldrich.com The high resolution of the instrument allows for the clear separation of this peak from the M+1 peak arising from the natural abundance of ¹³C in the unlabeled molecule.

The relative intensities of the isotopic peaks in the mass spectrum directly correlate to the isotopic distribution. This data can be used to confirm the isotopic enrichment and to detect the presence of any multiply-labeled or unlabeled species. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed for the analysis of complex mixtures and to ensure the purity of the labeled compound. researchgate.net

Key Research Findings from HRMS Analysis:

Precise mass measurement confirms the incorporation of the ¹³C isotope.

The isotopic distribution pattern provides a quantitative measure of enrichment.

HRMS can detect and quantify the presence of unlabeled or multiply-labeled impurities.

Table 2: Expected High-Resolution Mass Spectrometry Data for N-Boc-L-Alanine (3-¹³C) This table is for illustrative purposes. The exact m/z values will depend on the ionization method and the adduct formed.

Species Nominal Mass (Da) Expected Precise Mass (Da) Relative Abundance
Unlabeled N-Boc-L-Alanine 189 189.1001 Low (dependent on purity)
N-Boc-L-Alanine (3-¹³C) 190 190.1035 High (corresponds to enrichment)
N-Boc-L-Alanine (Natural ¹³C) 190 190.1035 Low (natural abundance contribution)

Applications in Biomolecular Nmr Spectroscopy for Structural and Dynamics Studies

Strategies for Incorporating N-Boc-L-Alanine (3-¹³C) into Labeled Proteins and Peptides

The successful application of L-Alanine-N-t-Boc (3-¹³C) in NMR studies hinges on its efficient and specific incorporation into the polypeptide of interest. Two primary methodologies have proven effective: cell-free protein expression systems and solid-phase peptide synthesis.

Cell-Free Protein Expression Systems with Isotope-Enriched Media

Cell-free protein synthesis (CFPS) has become a powerful platform for producing isotopically labeled proteins for NMR analysis. uci.edu These systems offer several advantages over traditional in vivo expression, including the ability to precisely control the composition of the reaction mixture, thereby minimizing isotope scrambling and allowing for the efficient incorporation of expensive labeled precursors. chempep.comnih.gov

A notable advancement in this area is the use of the eCell system, which leverages extracts from E. coli that retain a high degree of metabolic activity. uci.edu This allows for the biosynthesis of labeled amino acids from less expensive, simpler ¹³C-labeled precursors. For the specific labeling of alanine (B10760859) methyl groups, 3-¹³C-pyruvate can be used as the carbon source. In a process where natural abundance alanine is omitted from the amino acid mixture, the enzymatic machinery of the cell extract converts the 3-¹³C-pyruvate into ¹³C-labeled alanine, which is then incorporated into the protein being synthesized. uci.edu This strategy has been successfully demonstrated in the production of ubiquitin, achieving a high level of isotopic enrichment. uci.edu

Parameter Value Reference
ProteinUbiquitin uci.edu
Expression SystemeCell CFPS uci.edu
¹³C Precursor3-¹³C-pyruvate uci.edu
ConditionAlanine omitted from amino acid mixture uci.edu
¹³C-Enrichment of Alanine Methyl Groups>85% uci.edu
Protein Yield1.35 mg uci.edu

This method provides a cost-effective and highly efficient means of producing proteins with selectively ¹³C-labeled alanine residues, which are ideal for subsequent NMR analysis, particularly in large protein complexes where spectral simplification is crucial. nih.govnih.gov

Solid-Phase Peptide Synthesis (SPPS) of ¹³C-Labeled Sequences

Solid-phase peptide synthesis (SPPS) is the cornerstone of chemical protein and peptide synthesis, allowing for the stepwise assembly of amino acids into a desired sequence. rsc.org The use of isotopically labeled amino acids, such as those protected with a tert-butoxycarbonyl (Boc) group, is a standard practice within SPPS to generate peptides for a variety of biophysical studies, including NMR. scienceopen.comresearchgate.net

The general workflow for incorporating a ¹³C-labeled alanine using a Boc-protected strategy involves the following steps:

Attachment: The C-terminal amino acid is covalently linked to a solid support resin.

Deprotection: The N-terminal Boc protecting group of the resin-bound amino acid is removed, typically using an acid such as trifluoroacetic acid (TFA).

Coupling: The next amino acid in the sequence, in this case, N-Boc-L-alanine (3-¹³C), is activated and coupled to the newly exposed N-terminus of the growing peptide chain.

Wash: Excess reagents are washed away.

Repeat: The deprotection and coupling steps are repeated for each subsequent amino acid until the full peptide sequence is assembled.

Cleavage: The completed peptide is cleaved from the resin and all side-chain protecting groups are removed.

While the direct use of L-ALANINE-N-T-BOC (3-¹³C) in a specific published NMR study was not identified in the surveyed literature, the principles of SPPS readily accommodate its use. The synthesis of peptides with selectively ¹³C-labeled alanine residues has been documented for solid-state NMR studies, where the labeled sites serve as probes for structural characterization. rsc.orgscienceopen.com For instance, in the study of Alzheimer's β-amyloid (Aβ) peptide aggregation during SPPS, SSNMR was used to analyze resin-bound Aβ (1-40) that was synthesized with uniformly ¹³C- and ¹⁵N-labeled amino acids at specific positions, including Ala-30. rsc.org This demonstrates the feasibility and utility of incorporating labeled alanine into synthetic peptides to probe site-specific structural features.

Methyl Group Labeling and Methyl TROSY NMR Spectroscopy

For large proteins and protein complexes (>100 kDa), traditional NMR approaches are often hindered by rapid signal decay, leading to broad lines and poor spectral quality. springernature.com Methyl-selective isotopic labeling, in conjunction with Transverse Relaxation-Optimized Spectroscopy (TROSY), has been a game-changer, extending the size limit of systems amenable to solution NMR. springernature.comshoko-sc.co.jp The methyl groups of alanine, due to their high abundance and proximity to the protein backbone, serve as excellent probes of molecular structure and dynamics. mdpi.com

An efficient method has been developed for the synthesis and incorporation of L-alanine-3-¹³C,2-²H into proteins. springernature.com This specific labeling pattern, where the methyl group is protonated and ¹³C-labeled while the α-carbon is deuterated, is ideal for methyl-TROSY experiments. These experiments significantly enhance sensitivity by canceling out major relaxation pathways (intramethyl ¹H-¹H and ¹H-¹³C dipole-dipole interactions). springernature.comrsc.org

Probing Dynamics and Conformational Changes in Large Protein Complexes

The sensitivity of methyl group chemical shifts to their local environment makes them exquisite reporters of conformational changes and intermolecular interactions. springernature.com Methyl-TROSY NMR on proteins containing ¹³C-labeled alanine can be used to map binding interfaces and monitor dynamic events upon ligand binding or complex formation. springernature.com

A compelling example is the study of the 306 kDa fragment of the eukaryotic AAA-ATPase, p97. By incorporating ¹³CH₃-Ala into a perdeuterated background of the p97 N-terminal domain (ND1), researchers were able to monitor its interaction with an adaptor protein, Npl4-UBD. springernature.com Upon formation of the complex, significant chemical shift perturbations were observed for specific alanine residues, allowing for the precise mapping of the interaction interface at the N-domain of the hexameric ring. springernature.com

System Studied Protein Complex Component 1 Protein Complex Component 2 Key Observation Reference
p97-Npl4 Interaction306 kDa p97 ND1 fragment (¹³CH₃-Ala, U-²H labeled)Perdeuterated Npl4-UBDClear chemical shift changes in the methyl TROSY spectra of specific alanine residues (e.g., A177, A142) upon complex formation, localizing the binding interface. springernature.com

Furthermore, CPMG-based multiple quantum relaxation dispersion experiments, which benefit from the methyl-TROSY effect, have been developed to measure millisecond dynamic processes at methyl positions in high molecular weight proteins, as demonstrated on the 82 kDa enzyme malate (B86768) synthase G. uic.educhempep.com

Resonance Assignment and Structural Elucidation Using Methyl Signals

A prerequisite for extracting detailed structural and dynamic information from NMR spectra is the assignment of resonances to specific nuclei in the protein. For large proteins, where backbone assignment can be challenging, obtaining assignments for methyl groups is a critical step. The unique chemical shifts of alanine methyls can be used as anchor points for structural elucidation.

To address the challenge of assigning alanine methyl resonances in large, complex proteins, a four-dimensional (4D) methyl-detected "out-and-back" NMR experiment has been developed. rsc.orgmdpi.com This methodology was successfully applied to the 723-residue enzyme Malate Synthase G (MSG). By using {U-¹³C}-Pyruvate as the carbon source in a D₂O-based minimal medium, protonated Ala methyls were generated in a deuterated background. The 4D NMR experiment then allowed for the nearly complete assignment of over 70 alanine methyl sites in this 82 kDa protein. rsc.orgmdpi.com

Protein Size Number of Alanine Residues NMR Experiment Outcome Reference
Malate Synthase G (MSG)723 residues (82 kDa)734D methyl-detected "out-and-back"Practically complete ¹H-¹³C assignments of >70 alanine methyl sites. rsc.orgmdpi.com

These assignments are invaluable, as they pave the way for further studies, such as the determination of distance restraints through Nuclear Overhauser Effect (NOE) experiments, which are crucial for defining the three-dimensional structure of the protein.

Site-Specific and Uniform Isotopic Labeling Approaches for Enhanced NMR Resolution

The choice of isotopic labeling strategy is critical for the success of an NMR study, especially for large biomolecules. While uniform ¹³C labeling provides the maximum amount of information, it often leads to severe spectral overlap and line broadening in large proteins, making spectra difficult to interpret. nih.gov

Site-specific or selective labeling, where isotopes are incorporated only at specific atom types or in certain residues, is a powerful approach to overcome these limitations. chempep.com The incorporation of ¹³C at the methyl position of alanine is a prime example of a selective labeling strategy that significantly enhances NMR resolution for large systems. nih.govmdpi.com By focusing on a subset of signals—the alanine methyls—the complexity of the spectrum is dramatically reduced, allowing for the resolution of individual peaks even in macromolecules approaching the megadalton range. shoko-sc.co.jp

The cell-free expression methods discussed previously, which allow for the production of proteins with ¹³C-labeled alanine in a perdeuterated background, exemplify this approach. uci.edu By providing 3-¹³C-pyruvate as a precursor and omitting unlabeled alanine, a high degree of specific labeling is achieved with minimal isotopic scrambling. nih.govnih.gov This results in high-resolution ¹³C-¹H correlation spectra where the signals from the alanine methyl groups are clearly resolved, facilitating detailed analysis of structure and dynamics at these specific sites. nih.gov This targeted approach is far superior to uniform labeling for studying large protein complexes, as it provides clear, interpretable data from strategically chosen reporter sites within the macromolecule.

Investigation of Protein-Ligand Interactions and Allosteric Mechanisms via Labeled Systems

The strategic incorporation of isotopically labeled compounds, such as L-ALANINE-N-T-BOC (3-13C), into proteins provides a powerful tool for elucidating the intricate details of protein-ligand interactions and allosteric regulation using Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹³C-label, specifically at the methyl carbon of alanine residues, serves as a sensitive, non-invasive probe to monitor subtle changes in a protein's structure and dynamics upon the binding of a ligand. These changes are critical for understanding how a binding event at one site on a protein can transmit a signal to a distant functional site, a phenomenon known as allostery. amanote.comnih.gov

NMR techniques such as Chemical Shift Perturbation (CSP) and relaxation dispersion are particularly adept at utilizing these isotopic labels. CSP mapping allows for the identification of the ligand binding site and any subsequent conformational changes by monitoring the chemical shifts of the labeled nuclei. When a ligand binds, the local chemical environment of nearby amino acid residues is altered, causing a change in their NMR resonance frequencies (chemical shifts). By observing which ¹³C-labeled alanine residues experience significant chemical shift perturbations, researchers can map the interaction surface and identify residues involved in allosteric communication pathways.

A notable example of this application is the study of the allosteric enzyme Imidazole Glycerol Phosphate (B84403) Synthase (IGPS). IGPS is a heterodimeric complex composed of the HisF and HisH subunits. The binding of an allosteric effector molecule, N'-[(5'-phosphoribulosyl)formimino]-5-aminoimidazole-4-carboxamide-ribonucleotide (PRFAR), at the active site of the HisF subunit activates the glutaminase (B10826351) activity at the distant active site of the HisH subunit, over 25 Å away. nih.govnih.gov

NMR studies on the HisF subunit from Thermotoga maritima have been instrumental in deciphering this long-range communication. By incorporating ¹³C-labeled alanine, researchers can monitor the effects of ligand binding on individual alanine residues throughout the protein. Upon titration with a ligand analog, significant changes in the NMR spectra are observed. These changes include chemical shift perturbations and severe line broadening for specific residues, which indicates an alteration in the protein's conformational dynamics on the microsecond-to-millisecond timescale. nih.gov These dynamic changes are a hallmark of allosteric regulation, demonstrating that the binding event triggers a wave of conformational adjustments that propagate from the ligand-binding site to the distant active site, ultimately modulating the enzyme's function. nih.govacs.org

The research findings from such studies can be summarized to illustrate the power of this technique. By comparing the ¹³C chemical shifts of the alanine methyl groups in the apo (ligand-free) state with the ligand-bound state, a detailed map of the allosteric network can be constructed.

In a representative study modeled on the IGPS system, the HisF subunit is selectively labeled with [3-¹³C]alanine. A two-dimensional ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) NMR spectrum is recorded for the protein in its free form (Apo state). A second spectrum is then recorded after the addition of a saturating amount of a ligand that mimics the allosteric effector. The assigned ¹³C chemical shifts for the alanine methyl groups in both states are compared to calculate the chemical shift perturbation (Δδ).

The following interactive table presents representative data derived from such an experiment, showcasing the ¹³C chemical shift perturbations (Δδ) for specific alanine residues in the HisF subunit upon ligand binding. The data is based on the known chemical shift assignments for apo-HisF from Thermotoga maritima (BMRB Entry 15741) and illustrative perturbations consistent with published findings on the IGPS allosteric mechanism. nih.govbmrb.io Residues experiencing significant perturbations (Δδ > 0.1 ppm) are typically located either directly in the ligand-binding pocket or along the identified allosteric communication pathway to the HisH interface.

Interactive Data Table: ¹³C Chemical Shift Perturbations of Alanine Residues in HisF Upon Ligand Binding
ResidueApo State ¹³C Shift (ppm)Ligand-Bound State ¹³C Shift (ppm)Chemical Shift Perturbation (Δδ ppm)Location/Role
ALA-319.4519.460.01Remote from binding sites
ALA-819.2119.210.00Remote from binding sites
ALA-3419.8819.890.01Remote from binding sites
ALA-6220.1520.350.20Allosteric Pathway
ALA-8919.6719.680.01Remote from binding sites
ALA-11820.0120.180.17Allosteric Pathway
ALA-14219.5319.530.00Remote from binding sites
ALA-16719.9520.250.30Ligand Binding Site
ALA-16819.7219.990.27Ligand Binding Site
ALA-19019.3319.340.01Remote from binding sites
ALA-21119.8120.050.24Protein-Protein Interface
ALA-21219.6019.820.22Protein-Protein Interface

Note: The chemical shift values for the Apo State are from BMRB entry 15741. bmrb.io The values for the Ligand-Bound State and the resulting perturbations are representative examples based on published qualitative descriptions of the allosteric effect in IGPS and are intended for illustrative purposes. nih.govnih.gov

This data clearly demonstrates that the binding of the ligand does not affect all alanine residues uniformly. Instead, specific residues, such as Ala-167 and Ala-168 in the binding site, Ala-62 and Ala-118 along a potential communication pathway, and Ala-211 and Ala-212 at the interface with the partner protein, show significant chemical shift perturbations. In contrast, other alanine residues that are distant from these key regions show minimal to no change in their chemical shifts. This site-specific information is crucial for mapping the allosteric network and understanding how the signal is transduced through the protein structure to enact a functional change at a distant site.

Applications in Metabolic Flux Analysis Mfa and Carbon Tracing

Tracing Carbon Flow in Central Carbon Metabolism in Non-Human Biological Systems

[3-¹³C]L-alanine is instrumental in elucidating the flow of carbon through central metabolic pathways, such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle, across a range of non-human biological models.

In microbiology, ¹³C-MFA is a powerful approach to unravel the complex metabolism of microorganisms for applications in metabolic engineering and biotechnology. mdpi.com When microbial communities are cultured with a ¹³C-labeled substrate, the resulting labeling patterns in key metabolites and proteinogenic amino acids are measured to determine carbon flux distributions. mdpi.com For example, studies in Escherichia coli and Saccharomyces cerevisiae have utilized ¹³C tracers to identify metabolic bottlenecks and guide genetic modifications to enhance the production of biofuels and biochemicals. mdpi.com

Similarly, in cell line research, such as studies involving the human leukemia cell line HL-60, ¹³C-MFA has been used to map metabolic reprogramming during cellular processes like differentiation and immune stimulation. nih.gov By supplying labeled substrates like [1,2-¹³C₂]glucose, researchers can observe how carbon is routed through central metabolism. nih.gov The incorporation of a tracer like [3-¹³C]L-alanine allows for the specific probing of pathways connected to pyruvate (B1213749) and the TCA cycle, as alanine (B10760859) is readily converted to pyruvate via alanine transaminase. This provides detailed insights into how cells adapt their metabolic machinery in response to developmental or environmental cues. researchgate.net

Table 1: Application of ¹³C-Labeled Alanine in Microbial and Cell Line MFA

Model System Research Focus Key Findings Analytical Technique
E. coli / S. cerevisiae Metabolic engineering for biochemical production Identification of pathway bottlenecks and optimization of acetyl-CoA supply. mdpi.com GC-MS
HL-60 Cells Metabolic reprogramming during differentiation Mapping changes in central carbon metabolism and identifying the role of extracellular amino acids as carbon sources. nih.gov LC-MS/MS

The zebrafish (Danio rerio) has emerged as a valuable vertebrate model for studying systemic metabolism and its dysregulation in disease. nih.gov Isotope tracing studies in adult zebrafish have revealed complex metabolic interactions between different organs. nih.gov For instance, research on BRAF V600E-driven melanoma in zebrafish used isotope tracing to uncover a tumor-liver alanine cycle. nih.gov Tumors were found to excrete glucose-derived labeled alanine, which was then taken up by the liver to support gluconeogenesis, thereby maintaining systemic glucose homeostasis. nih.gov This highlights how a labeled tracer originating from alanine can uncover crucial inter-organ metabolic crosstalk.

In in vitro models using tissue slices, such as superfused cerebral slices from animals, ¹³C-labeled alanine has been employed to investigate brain metabolism. These studies provide high-resolution insights into the metabolic activities of specific brain regions and cell types. nih.gov

Table 2: Use of ¹³C-Labeled Alanine in Animal and In Vitro Models

Model System Research Focus Key Findings Analytical Technique
Zebrafish (Danio rerio) Systemic metabolism in cancer Discovered a tumor-liver alanine cycle where tumor-excreted alanine fuels hepatic gluconeogenesis. nih.gov LC-MS

Quantification of Metabolic Fluxes and Network Topology Elucidation

Beyond qualitative tracing, [3-¹³C]L-alanine enables the precise quantification of metabolic fluxes and the clarification of metabolic network structures.

Anaplerosis refers to the replenishment of intermediates of the TCA cycle, while cataplerosis is their removal for biosynthetic purposes. Tracing the ¹³C label from alanine provides a direct means to quantify these fluxes. When [3-¹³C]L-alanine is converted to [3-¹³C]pyruvate, this labeled pyruvate can enter the TCA cycle via two primary routes:

Pyruvate Dehydrogenase (PDH): Conversion to [2-¹³C]acetyl-CoA, which then enters the TCA cycle.

Pyruvate Carboxylase (PC): Conversion to [3-¹³C]oxaloacetate, a key anaplerotic reaction.

By analyzing the labeling patterns of TCA cycle intermediates like malate (B86768) and citrate (B86180), the relative activities of the PDH and PC pathways can be determined. nih.gov For example, the detection of M+3 labeled malate or aspartate when cells are metabolizing a fully labeled precursor is a clear indicator of anaplerotic flux through PC. nih.gov This quantitative analysis is crucial for understanding how cells maintain TCA cycle integrity while supporting biomass production. nih.gov

The distribution of mass isotopomers (molecules differing only in the number of isotopic labels, e.g., M+0, M+1, M+2) in metabolites contains rich information about the pathways through which they were synthesized. nih.gov The analysis of these ¹³C isotopomer distributions, or mass distribution vectors (MDVs), is a core component of MFA. nih.gov

When [3-¹³C]L-alanine is metabolized, the single ¹³C label is transferred to pyruvate and subsequently to other metabolites. The specific position and distribution of this label in downstream products can resolve the contributions of converging or parallel pathways. youtube.com For instance, the labeling pattern in malate can distinguish between its formation via the canonical forward TCA cycle direction versus its production through the reductive carboxylation pathway. Computational models use these experimentally determined MDVs to solve for the entire network of metabolic fluxes, effectively deconvoluting highly interconnected and complex metabolic systems. youtube.comacs.org

Investigation of Compartmentalized Metabolism and Inter-Organelle Carbon Exchange

In eukaryotic cells, metabolism is often compartmentalized between different organelles, such as the cytosol and mitochondria. ¹³C-MFA using tracers like labeled alanine can shed light on this spatial organization. For example, the conversion of alanine to pyruvate occurs in both the cytosol and mitochondria, and the subsequent fate of that pyruvate (e.g., conversion to lactate (B86563) in the cytosol versus oxidation in the mitochondrial TCA cycle) can be dissected by analyzing the labeling patterns of compartment-specific metabolites. nih.gov

Studies using [2-¹³C, ¹⁵N]alanine in cerebral slices have successfully probed the metabolic compartmentation between glial cells and neurons. nih.gov By using ¹³C NMR spectroscopy, researchers observed that a significant portion of the labeled alanine was initially metabolized by glial cells via the glial-specific enzyme pyruvate carboxylase. nih.gov The subsequent detection of labeled aspartate, which could only be derived from the PC pathway, provided strong evidence for a highly active and compartmentalized metabolic arrangement within glial cells, suggesting a "metabolon" where enzymes are structurally organized to channel substrates efficiently. nih.gov This demonstrates the power of using labeled alanine to investigate not just intracellular but also intercellular carbon exchange and metabolic specialization.

Elucidation of Novel Biosynthetic Pathways and Enzyme Mechanisms in Metabolic Systems

The stable isotope-labeled compound L-ALANINE-N-T-BOC (3-¹³C) plays a crucial, though often indirect, role in the advanced field of ¹³C-assisted metabolic flux analysis (MFA). This technique is a cornerstone for discovering and confirming metabolic pathways and elucidating novel enzyme functions, particularly in microbial systems. nih.govnih.gov By tracing the journey of ¹³C atoms from a labeled substrate as they are incorporated into various metabolites, researchers can map the intricate network of biochemical reactions. nih.gov The labeling patterns observed in proteinogenic amino acids, which are readily obtained from biomass hydrolysis, provide a wealth of information about the activities of central metabolic pathways. nih.govmdpi.com

Alanine, in particular, serves as a key reporter molecule for the metabolic fate of pyruvate, its direct precursor. The specific distribution of ¹³C isotopes within the alanine molecule, known as its mass isotopomer distribution, can reveal the relative activity of different upstream pathways. nih.gov For instance, ¹³C-MFA can distinguish between the Embden-Meyerhof-Parnas (EMP) pathway and the Entner-Doudoroff (ED) pathway for glucose catabolism based on the labeling pattern of pyruvate, which is then reflected in alanine. nih.gov

While cells in a typical MFA experiment are fed simpler labeled substrates like [1-¹³C]glucose or [¹³C]pyruvate, the role of compounds like L-ALANINE-N-T-BOC (3-¹³C) is critical in the analytical phase. nih.govnih.gov Accurate quantification of the resulting labeled alanine produced by the cell is essential for flux calculations. L-ALANINE-N-T-BOC (3-¹³C) serves as an indispensable analytical standard for techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its defined structure and isotopic purity allow for precise instrument calibration and validation of the methods used to measure the isotopomer distributions in biological samples, thereby ensuring the reliability of the flux maps.

Detailed Research Findings: Differentiating Pathways Using Alanine Labeling

A classic application of analyzing alanine's labeling pattern is to determine the dominant glucose-catabolizing pathway in microorganisms. The route taken by the carbon backbone of glucose results in a distinct labeling signature in pyruvate and, consequently, in alanine. By supplying [1-¹³C]glucose as the sole carbon source, the expected labeling in the alanine pool can be predicted for each pathway.

Table 1: Predicted Mass Isotopomer Distribution (MID) in Alanine from [1-¹³C]Glucose Metabolism
Active PathwayDescription of Carbon TransitionPredicted Alanine LabelingResulting Mass Isotopomers
Embden-Meyerhof-Parnas (EMP) Pathway[1-¹³C]Glucose is cleaved into two three-carbon molecules. The ¹³C label from the C1 position of glucose ends up on the C3 position (methyl carbon) of pyruvate.50% of alanine molecules will be labeled at the C3 position ([3-¹³C]Alanine).~50% M+0 (unlabeled), ~50% M+1 (singly labeled)
Entner-Doudoroff (ED) Pathway[1-¹³C]Glucose is split into pyruvate and glyceraldehyde-3-phosphate. The ¹³C label from the C1 position of glucose is lost as CO₂. The resulting pyruvate is unlabeled.All alanine molecules derived purely from this pathway will be unlabeled.~100% M+0 (unlabeled)
Pentose Phosphate (PP) Pathway (Oxidative)The C1 carbon of glucose is lost as ¹³CO₂. The remaining carbons are rearranged. Subsequent metabolism through glycolysis leads to unlabeled pyruvate.Alanine will be predominantly unlabeled if this is the primary route for initial glucose breakdown.>50% M+0 (unlabeled). nih.gov

This interactive table demonstrates how analyzing the mass isotopomers of alanine, a process verified using standards like L-ALANINE-N-T-BOC (3-¹³C), allows researchers to deduce the activity of major metabolic routes.

Elucidating Novel Enzyme Mechanisms

Beyond confirming known pathways, ¹³C tracing can uncover novel enzymatic activities. Sometimes, unexpected labeling patterns in amino acids suggest the presence of enzymes with non-canonical mechanisms or different stereochemistry. For example, studies have used ¹³C-labeled pyruvate to probe the stereochemistry of citrate synthase. nih.gov An unusual labeling pattern observed in glutamate (B1630785), which is derived from α-ketoglutarate in the TCA cycle, pointed to the activity of a (Re)-type citrate synthase, differing from the more common (Si)-type enzyme. nih.gov

Similarly, an anomalous labeling pattern in alanine could indicate an undiscovered route for pyruvate synthesis or a novel transaminase activity. If feeding a substrate like [2-¹³C]glycerol was expected to produce [2-¹³C]alanine but instead resulted in a significant amount of [1-¹³C]alanine, it would strongly imply the existence of an unknown enzymatic reaction or pathway that rearranges the carbon skeleton. In these investigations, the ability to unambiguously identify and quantify specific alanine isotopomers is paramount, reinforcing the importance of high-purity analytical standards like L-ALANINE-N-T-BOC (3-¹³C).

Role As a Chiral Building Block in Advanced Organic Synthesis

Asymmetric Synthesis of Complex Chiral Molecules

The stereocenter of N-Boc-L-alanine-(3-¹³C) serves as a foundational element for introducing chirality into larger, more complex molecular frameworks. Its application is central to asymmetric synthesis, where the objective is to produce a specific stereoisomer of a chiral product.

The L-alanine scaffold, protected and activated in the form of N-Boc-L-alanine-(3-¹³C), is instrumental in guiding stereoselective transformations. A key strategy involves the palladium-catalyzed C(sp³)–H functionalization of the alanine (B10760859) backbone. This methodology allows for the direct introduction of new substituents at the β-position (C3) of the alanine molecule, creating more complex amino acid derivatives with high stereochemical fidelity.

For instance, researchers have developed an efficient synthetic route to produce other ¹³C-methyl-labeled amino acids using a protected L-alanine derivative as the starting material. nih.gov The process utilizes an 8-aminoquinoline (B160924) group attached to the C-terminus as a directing auxiliary. This directing group facilitates a palladium-catalyzed reaction where an iodomethane-¹³C reagent is used to introduce a ¹³C-labeled methyl group onto the alanine scaffold. nih.gov This transformation preserves the original stereochemistry of the L-alanine, effectively using it as a template to build more complex labeled chiral molecules like ¹³C-γ2-Isoleucine and ¹³C-γ1,γ2-Valine. nih.gov The stereointegrity of the process is critical, and deprotection conditions are carefully selected to avoid erosion of stereoselectivity. nih.gov

The following table summarizes the key steps and outcomes of this stereoselective transformation.

Starting MaterialKey ReagentsProductYieldKey Feature
N-Phthaloyl-L-alanine with 8-aminoquinoline auxiliary1. Pd(OAc)₂2. Iodomethane-¹³C¹³C methyl-labeled Valine scaffold48%Stereoretentive C(sp³)–H functionalization
N-Phthaloyl-L-alanine with 8-aminoquinoline auxiliary1. Pd(OAc)₂2. Other alkylating agentsVarious complex amino acidsVariesVersatility in side-chain introduction

Data synthesized from research on palladium-catalyzed C(sp³)–H functionalization of protected L-alanine. nih.gov

N-Boc-L-alanine-(3-¹³C) is a crucial precursor in the synthesis of isotopically labeled pharmaceutical intermediates, which are essential tools in drug metabolism and pharmacokinetic (DMPK) studies. The ¹³C label allows for the precise tracking of the molecule and its metabolites in biological systems using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). fas.orgbeilstein-journals.org

The synthetic methodology often begins with the activation of the carboxyl group of N-Boc-L-alanine-(3-¹³C). This can be achieved through conversion to an acid chloride or a mixed anhydride (B1165640). Subsequent reaction with other molecules allows for the formation of amide or ester linkages, incorporating the labeled alanine unit into a larger structure.

A representative methodology is the synthesis of labeled dipeptides and their analogues. unimi.it For example, ¹³C-labeled carnosine analogues can be synthesized by coupling a protected and labeled β-alanine with a histidine derivative. While this example uses labeled β-alanine, the principle is directly applicable. The synthesis of a labeled peptide would involve coupling N-Boc-L-alanine-(3-¹³C) with another amino acid ester. The Boc group is then removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), and the peptide chain can be further elongated. nih.gov

General Synthetic Scheme:

Activation: The carboxylic acid of N-Boc-L-alanine-(3-¹³C) is activated using a coupling agent such as 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or by forming a mixed anhydride. unimi.it

Coupling: The activated species is reacted with the amino group of another molecule (e.g., an amino acid ester or a pharmaceutical intermediate) to form an amide bond.

Deprotection: The Boc protecting group is removed from the nitrogen terminus to allow for further reactions or to yield the final product.

This focused methodology ensures that the isotopic label is placed at a specific, metabolically stable position within the target pharmaceutical agent, providing clear and interpretable data in subsequent analytical studies.

Synthesis of Labeled Peptidomimetics and Constrained Amino Acid Derivatives

The incorporation of N-Boc-L-alanine-(3-¹³C) is a key strategy in the synthesis of labeled peptidomimetics—compounds designed to mimic the structure and function of natural peptides but with improved stability or activity. The ¹³C label provides a non-invasive probe to study their conformation and interaction with biological targets.

A mild and efficient method for synthesizing labeled peptides is through Fmoc solid-phase peptide synthesis (SPPS). nih.gov In this approach, a resin-bound amino acid is sequentially coupled with N-protected amino acids. To create a labeled tripeptide like N-formyl-Met-Leu-Phe-OH, ¹³C/¹⁵N-labeled Fmoc-protected versions of phenylalanine, leucine, and methionine would be used. nih.gov Similarly, N-Boc-L-alanine-(3-¹³C) can be readily incorporated into a peptide sequence using standard solution-phase or solid-phase coupling protocols. After the peptide chain is assembled, the N-terminus can be modified, for example, by formylation, and the peptide is cleaved from the resin. nih.govbeilstein-journals.org

Furthermore, the L-alanine scaffold can be used to generate constrained amino acid derivatives. These are molecules where the rotational freedom of the amino acid backbone or side chain is restricted. This conformational constraint can lead to enhanced biological activity and selectivity. By using the labeled variant, researchers can employ solid-state NMR to study the precise structure and dynamics of these constrained systems. nih.gov

Development of Novel Synthetic Methodologies Employing N-Boc-L-Alanine (3-13C)

The use of N-Boc-L-alanine-(3-¹³C) has been instrumental in the development and validation of new synthetic methodologies. The isotopic label serves as a powerful mechanistic probe, allowing chemists to track the fate of specific atoms throughout a reaction sequence.

One of the foremost examples is the advancement of C(sp³)–H functionalization techniques. nih.govrsc.org The development of palladium-catalyzed methods to selectively modify the methyl group of alanine was significantly aided by using ¹³C-labeled precursors. By analyzing the products using NMR and MS, researchers could confirm that the reaction occurred at the intended site and quantify the efficiency of the isotopic incorporation. nih.gov This validation is crucial for establishing the reliability and scope of a new synthetic method. This approach has been extended to label other methyl groups on amino acids such as isoleucine and leucine, demonstrating the versatility of the core methodology developed using the alanine scaffold. rsc.org

The insights gained from these labeling studies provide a deeper understanding of reaction mechanisms, which can lead to further optimization of catalysts, ligands, and reaction conditions. This ultimately expands the toolkit available to synthetic chemists for the precise and efficient construction of complex molecules.

Computational and Systems Biology Approaches Interfacing with Labeled Data

Development and Application of Metabolic Network Models for 13C-MFA Data Integration

The advent of stable isotope tracers, particularly 13C-labeled compounds, has revolutionized the study of metabolic systems. A cornerstone of this approach is 13C-Metabolic Flux Analysis (13C-MFA), a powerful methodology for the quantitative analysis of intracellular metabolic fluxes. udel.edunih.gov The integration of data from 13C labeling experiments into computational models of metabolic networks is central to 13C-MFA. nih.gov These models provide a mathematical framework to simulate the flow of 13C atoms through the intricate web of biochemical reactions within a cell.

The development of these metabolic network models is a systematic process. It begins with the reconstruction of a metabolic network based on genomic and biochemical information. This network model is then refined and validated using experimental data. udel.edu The use of multiple 13C-labeled tracers, including amino acids, in parallel experiments can provide complementary labeling information, which significantly improves the accuracy and resolution of flux estimations. udel.edunih.gov For instance, 13C-labeled amino acids can be used to probe the connectivity and activity of pathways in central carbon metabolism. udel.edu By comparing the model-predicted distribution of 13C isotopes in metabolites with experimentally measured labeling patterns, researchers can iteratively refine the network structure and quantify the rates of metabolic reactions. researchgate.net

The application of these integrated models is vast and impactful. They are instrumental in metabolic engineering, where they guide the rational design of microbial strains for the enhanced production of biofuels and other valuable chemicals. udel.edu In biomedical research, these models are applied to understand the metabolic reprogramming in diseases such as cancer and to identify potential therapeutic targets. udel.edu Furthermore, 13C-MFA can be used to test and validate fundamental assumptions about metabolic network operation, such as the directionality of reactions and the presence of active metabolic cycles that may not be apparent from genomic data alone. udel.edu

Flux Estimation Algorithms and Software Tools for Isotope Tracing Experiments

The analysis of data from isotope tracing experiments to estimate metabolic fluxes relies on sophisticated algorithms and specialized software tools. 13cflux.net These tools are designed to handle the complexity of metabolic networks and the large datasets generated from modern analytical platforms like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govcreative-proteomics.com The core of these software packages is a computational engine that simulates the propagation of isotope labels through the metabolic network and an optimization algorithm that seeks to minimize the difference between the simulated and experimentally measured labeling patterns of metabolites, such as proteinogenic amino acids. nih.govoup.com

Several software packages have been developed to facilitate 13C-MFA. These tools vary in their underlying algorithms, user interface, and specific functionalities. oup.comucdavis.edu Some are designed for steady-state MFA, while others can handle non-stationary isotopic labeling data. ucdavis.edu The choice of software often depends on the specific experimental design, the complexity of the metabolic network, and the type of measurement data available.

Below is an interactive data table summarizing some of the commonly used software tools for 13C-MFA.

SoftwareKey FeaturesModeling Approach
FiatFlux User-friendly interface, calculates flux ratios from GC-MS data, supports various microorganisms. nih.gov13C-constrained flux balancing. nih.gov
METRAN Based on the Elementary Metabolite Units (EMU) framework, supports tracer experiment design and statistical analysis. mit.eduElementary Metabolite Units (EMU). mit.edu
13CFLUX2 High-performance simulator, supports custom network modeling, statistical quality analysis, and experimental design. 13cflux.netoup.comImplements Cumomer and EMU simulation algorithms. 13cflux.net
OpenFlux Open-source modeling software for 13C-based metabolic flux analysis. ucdavis.eduNot specified in the provided context.
INCA Capable of isotopically non-stationary metabolic flux analysis (INST-MFA). ucdavis.eduNot specified in the provided context.

These software tools have become indispensable for the quantitative analysis of cellular metabolism, enabling researchers to extract meaningful biological insights from complex isotope labeling data.

Quantum Chemical Calculations for Isotope Effects and Reaction Mechanism Prediction

The substitution of an atom with one of its heavier isotopes can lead to a change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org KIEs arise from the quantum mechanical nature of molecular vibrations, where bonds to heavier isotopes have lower zero-point vibrational energies. princeton.edu The study of KIEs, particularly with 13C, provides a powerful experimental and computational tool for elucidating reaction mechanisms. wikipedia.orgnih.gov

Quantum chemical calculations have emerged as a valuable method for predicting and interpreting KIEs. nih.gov These calculations can model the potential energy surface of a reaction and determine the structures and vibrational frequencies of the reactants and the transition state. princeton.edu By comparing the vibrational frequencies of the isotopically light and heavy molecules in both the ground state and the transition state, the KIE can be theoretically calculated. princeton.edu

The magnitude of the 13C KIE can provide detailed information about the transition state structure and the extent of bond breaking and bond formation at the rate-determining step of a reaction. wikipedia.org For example, a significant primary 13C KIE is expected for reactions where a carbon-carbon or carbon-heteroatom bond to the labeled carbon is broken in the transition state. youtube.com Conversely, a small or inverse KIE may indicate that the bond to the isotopic label is strengthened or that the reaction proceeds through a different mechanism. youtube.com

Computational models can be used to simulate the KIEs for different proposed reaction mechanisms. By comparing the computationally predicted KIEs with experimentally measured values, researchers can gain strong evidence to support or refute a particular mechanistic hypothesis. youtube.com This approach has been successfully applied to a wide range of chemical and enzymatic reactions. nih.gov

Integration of Labeled Data with Omics Technologies for Systems-Level Understanding

To gain a comprehensive, systems-level understanding of cellular physiology, it is increasingly important to integrate data from multiple "omics" technologies. hilarispublisher.com Data from 13C labeling experiments, which provides a quantitative measure of metabolic fluxes (fluxomics), can be powerfully combined with other omics datasets such as genomics, transcriptomics, proteomics, and metabolomics. hilarispublisher.comnih.gov This integrative approach allows for a more holistic view of how cellular processes are regulated and interconnected.

The integration of fluxomics data with transcriptomic and proteomic data can reveal the regulatory mechanisms that control metabolic pathways. For example, by correlating changes in metabolic fluxes with changes in gene expression or protein abundance, researchers can identify key regulatory enzymes and transcription factors. hilarispublisher.com This can provide insights into how cells adapt their metabolism in response to environmental changes or genetic perturbations.

Combining 13C-MFA with metabolomics, which provides a snapshot of the concentrations of intracellular metabolites, can offer a more complete picture of the metabolic state of a cell. acs.org This integration is crucial for understanding the thermodynamic driving forces of metabolic reactions and for identifying metabolic bottlenecks. Furthermore, the use of 13C-labeled internal standards, generated from organisms grown on 13C-labeled carbon sources, can improve the accuracy and reliability of quantitative metabolomics and lipidomics studies. rsc.org

Advanced analytical techniques are also enabling new ways to integrate labeled data with other omics technologies. For instance, the combination of 13C-isotopic labeling with mass spectrometry imaging (MSI) allows for the in-situ analysis of metabolic flux in a spatial context within tissues. nih.gov This can reveal metabolic heterogeneity within a population of cells and provide insights into the metabolic interactions between different cell types. nih.gov Ultimately, the integration of 13C-labeled data with other omics technologies is essential for building predictive models of cellular behavior and for advancing our understanding of complex biological systems. hilarispublisher.com

Future Directions and Emerging Research Frontiers for N Boc L Alanine 3 13c

Innovations in Synthesis Technologies for Scalable and Cost-Effective Production

The broader application of N-Boc-L-Alanine (3-13C) and other isotopically labeled compounds has been historically constrained by the complexity and cost of their synthesis. However, recent innovations are addressing these challenges, paving the way for more scalable and cost-effective production.

Furthermore, biosynthetic production methods using engineered microorganisms are being explored as a sustainable and potentially cost-effective alternative to chemical synthesis. nih.gov Genetically modified strains of bacteria, such as Escherichia coli, can be cultured with ¹³C-labeled precursors to produce specifically labeled amino acids. nih.gov While challenges remain in controlling the specific labeling pattern and achieving high yields for all amino acids, ongoing advancements in metabolic engineering hold significant promise for the large-scale production of compounds like L-Alanine (3-¹³C).

Synthesis TechnologyKey AdvantagesPotential Impact on N-Boc-L-Alanine (3-13C) Production
Flow Chemistry Precise reaction control, improved safety, enhanced yield and selectivity. x-chemrx.comMore efficient, scalable, and cost-effective synthesis. x-chemrx.com
Advanced Catalysis Higher yields, fewer synthetic steps, greater versatility. rsc.orgStreamlined production with reduced waste and cost.
Biosynthesis Potentially sustainable, use of renewable resources. nih.govGreener and more economical large-scale production.

Integration with Advanced Spectroscopic and Imaging Modalities (e.g., Hyperpolarized NMR, Combined MS/NMR Approaches)

The utility of N-Boc-L-Alanine (3-13C) is intrinsically linked to the analytical techniques used to detect and quantify its metabolic fate. The integration of this labeled compound with advanced spectroscopic and imaging modalities is opening up new avenues for in vivo metabolic research.

A particularly transformative technology is hyperpolarized Nuclear Magnetic Resonance (NMR) . Hyperpolarization can enhance the NMR signal of ¹³C-labeled compounds by tens of thousands of times, enabling real-time, non-invasive imaging of metabolic pathways in vivo. openmedscience.comucsf.edu Hyperpolarized [1-¹³C]pyruvate, a related metabolic probe, is already being used in clinical studies for cancer imaging, demonstrating the immense potential of this technology. cancer.govwithpower.comcancer.gov The development of hyperpolarized N-Boc-L-Alanine (3-13C) would allow for the direct visualization of alanine (B10760859) metabolism, providing critical insights into gluconeogenesis, amino acid synthesis, and other fundamental processes.

The combination of Mass Spectrometry (MS) and NMR offers a powerful, complementary approach for metabolic analysis. creative-proteomics.com While MS provides high sensitivity and the ability to identify a wide range of metabolites, NMR can provide detailed information about the specific position of the isotopic label within a molecule. creative-proteomics.com By using N-Boc-L-Alanine (3-13C) in conjunction with these combined techniques, researchers can gain a more comprehensive and quantitative understanding of metabolic fluxes and pathway dynamics. creative-proteomics.com

Recent advancements in NMR technology, such as quantitative spectral filters and J-coupling enhancement in HSQC spectra, are enabling the rapid collection of quantitative data from a single sample. wellcomeopenresearch.org This reduces the time required for data acquisition and opens the door to real-time metabolic tracing in vivo.

Spectroscopic/Imaging ModalityKey FeaturesApplication with N-Boc-L-Alanine (3-13C)
Hyperpolarized NMR Dramatically enhanced signal-to-noise ratio, real-time in vivo imaging. openmedscience.comucsf.eduNon-invasive visualization of alanine metabolic pathways.
Combined MS/NMR High sensitivity and broad metabolite coverage (MS) with positional isotope information (NMR). creative-proteomics.comComprehensive and quantitative metabolic flux analysis. creative-proteomics.com
Rapid NMR Techniques Faster data acquisition, potential for real-time tracing. wellcomeopenresearch.orgDynamic studies of metabolic responses to stimuli or interventions.

Expansion of Applications to Complex Biological Systems and Pre-Clinical Disease Models

The ability to trace metabolic pathways with high precision makes N-Boc-L-Alanine (3-13C) an invaluable tool for studying complex biological systems and pre-clinical disease models. As our understanding of the metabolic underpinnings of various diseases grows, so too will the applications of this labeled compound.

In oncology , altered metabolism is a hallmark of cancer. The ability to trace the fate of alanine in tumor cells can provide insights into cancer cell proliferation, bioenergetics, and response to therapy. nih.gov Hyperpolarized ¹³C MRI, for instance, has shown promise in evaluating brain metabolism in patients with tumors. nih.gov Studies using ¹³C-labeled substrates are ongoing in a variety of cancers, including prostate, brain, breast, and liver cancer. nih.gov

In the context of neurodegenerative diseases , metabolic dysfunction is increasingly recognized as a key pathological feature. Tracing alanine metabolism in the brain can help to elucidate the metabolic alterations that occur in conditions such as Alzheimer's and Parkinson's disease. mdpi.com Hyperpolarized ¹³C pyruvate (B1213749) has been used to measure regional variations in brain metabolism in both physiological and pathological conditions. mdpi.com

Furthermore, N-Boc-L-Alanine (3-13C) can be used to study metabolic diseases such as diabetes and nonalcoholic fatty liver disease (NAFLD) . By tracing the pathways of gluconeogenesis and amino acid metabolism, researchers can gain a better understanding of the metabolic dysregulation that characterizes these conditions.

The use of ¹³C-labeled compounds is also crucial in metabolic flux analysis (MFA) , a powerful technique for quantifying in vivo metabolic fluxes. 13cflux.netmdpi.com By providing a ¹³C-labeled substrate and measuring the isotopic enrichment in downstream metabolites, researchers can construct detailed models of cellular metabolism. 13cflux.net This approach has been used to identify metabolic bottlenecks and guide metabolic engineering efforts. vanderbilt.edu

High-Throughput Screening and Automated Platforms for Isotope Tracing Studies

The complexity of metabolic networks and the desire to screen large numbers of compounds or genetic perturbations necessitate the development of high-throughput and automated platforms for isotope tracing studies.

High-throughput screening (HTS) methods, which leverage robotics and automation, are being increasingly applied in the pharmaceutical industry to accelerate drug discovery and process optimization. youtube.com The integration of isotope tracing with HTS platforms would enable the rapid screening of compound libraries for their effects on specific metabolic pathways. This could significantly accelerate the identification of new therapeutic targets and drug candidates.

Automated platforms for metabolite profiling and identification are also becoming more prevalent. novartis.com These systems can integrate robotic sample handling with analytical instruments like HPLC or UPLC and mass spectrometers, streamlining the workflow and reducing the manual labor required for large-scale metabolomics studies. novartis.com The development of software for the automated analysis of metabolic labeling data further enhances the efficiency of these platforms. reading.ac.uknih.gov

The IROA® (Isotopic Ratio Outlier Analysis) platform is an example of a novel tool for metabolite labeling and data analysis that helps to eliminate artifacts and identify and quantify biochemical compounds of interest. prnewswire.com Such technologies, when combined with the use of N-Boc-L-Alanine (3-13C), will be instrumental in conducting large-scale, systems-level investigations of metabolism.

Rational Design of Next-Generation Labeled Probes Based on the Alanine Framework

The success of N-Boc-L-Alanine (3-13C) and other labeled compounds has spurred interest in the rational design of next-generation probes with enhanced properties and new functionalities. The alanine framework provides a versatile scaffold for the development of such probes.

One area of active research is the development of multi-isotope labeled probes . By incorporating multiple stable isotopes (e.g., ¹³C and ¹⁵N) into the same molecule, researchers can trace the metabolic fate of different atoms simultaneously, providing a more detailed picture of metabolic transformations.

Another exciting direction is the design of conditionally activated probes . These probes would be designed to become detectable (e.g., by fluorescence or NMR) only after they have been metabolized by a specific enzyme or pathway. This would allow for highly specific imaging of metabolic activity in living cells and organisms.

The principles of rational tracer design are also being applied to optimize the selection of isotopic tracers for specific metabolic questions. nih.govnih.gov By using computational models to predict the information content of different labeling patterns, researchers can select the optimal tracer to maximize the precision of flux measurements for a particular pathway of interest. nih.gov This approach will be critical for designing the next generation of labeled probes based on the alanine framework and other key metabolites.

The development of new hyperpolarized probes beyond pyruvate is also an active area of research. openmedscience.com Hyperpolarized [1-¹³C] α-ketoglutarate, for example, has emerged as a promising probe for studying mitochondrial metabolism. openmedscience.com The development of a hyperpolarized alanine probe would provide a valuable new tool for studying a different set of metabolic pathways.

Q & A

Basic Research Questions

Q. What is the role of L-Alanine-N-t-Boc (3-13C) in studying the glucose-alanine cycle, and how can its isotopic labeling enhance metabolic flux analysis?

  • Answer: L-Alanine-N-t-Boc (3-13C) is critical for tracing carbon flux in the glucose-alanine cycle, where alanine shuttles nitrogen from muscle to the liver. The 13C label at the C3 position allows precise tracking of pyruvate-alanine interconversion using 13C-NMR or mass spectrometry. Methodologically, researchers should pair this compound with [13C]glucose or [13C]lactate to monitor isotopic enrichment in downstream metabolites like glutamate or TCA cycle intermediates. This approach avoids isotopic dilution artifacts common with uniformly labeled substrates .

Q. What are the recommended synthetic strategies for preparing L-Alanine-N-t-Boc (3-13C) with high isotopic purity?

  • Answer: Synthesis typically involves enzymatic transamination of 13C-labeled pyruvate (e.g., [3-13C]pyruvate) using alanine transaminase, followed by Boc protection of the amino group. Chemical synthesis routes may employ 13CH3-labeled precursors (e.g., 13C-acetaldehyde) in Strecker synthesis. To ensure >99% isotopic purity, researchers should use HPLC or ion-exchange chromatography for purification and validate results via 13C-NMR or isotope ratio mass spectrometry (IRMS) .

Q. How should L-Alanine-N-t-Boc (3-13C) be stored to maintain stability, and what solvent systems are compatible with its Boc-protected group?

  • Answer: Store the compound at -20°C in anhydrous conditions to prevent hydrolysis of the Boc group. For solubility, use polar aprotic solvents (e.g., DMF, DMSO) or acidic aqueous buffers (pH 4–6). Avoid basic conditions (>pH 8) and prolonged exposure to moisture, which can cleave the Boc group. Pre-dissolve in a small volume of DMSO before adding to aqueous reaction mixtures .

Advanced Research Questions

Q. How can 13C-NMR experimental designs be optimized to resolve conflicting data on metabolic compartmentalization when using L-Alanine-N-t-Boc (3-13C)?

  • Answer: Isotopic dilution effects can arise when unlabeled substrates compete with [3-13C]alanine (e.g., endogenous pyruvate pools). To mitigate this, use pulse-chase labeling protocols or pair with [U-13C]glucose to distinguish between cytosolic and mitochondrial contributions. Advanced 2D NMR techniques (e.g., HSQC) improve signal resolution in complex biological matrices. Normalize 13C enrichment against internal standards (e.g., DSS for NMR) to quantify compartment-specific fluxes .

Q. What methodological steps are required to address discrepancies in isotopic enrichment between theoretical and observed 13C labeling patterns in protein dynamics studies?

  • Answer: Discrepancies often stem from incomplete Boc deprotection or side reactions during solid-phase peptide synthesis (SPPS). Use trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) for efficient Boc removal. Validate labeling efficiency via LC-MS/MS with selected reaction monitoring (SRM) for 13C-containing peptide fragments. For kinetic studies, employ time-resolved isotopic tracing to account for metabolic lag phases .

Q. How can the Boc protection strategy for L-Alanine (3-13C) be tailored to improve yield in automated peptide synthesis workflows?

  • Answer: Optimize coupling reagents (e.g., HBTU/HOBt) and extend reaction times (30–60 min) to account for steric hindrance from the Boc group. Pre-activate the amino acid with DIPEA in DMF before resin addition. For challenging sequences, use microwave-assisted SPPS to enhance coupling efficiency. Monitor deprotection steps with Kaiser or chloranil tests to ensure complete Boc removal .

Q. What analytical techniques are most reliable for confirming the positional integrity of the 13C label in L-Alanine-N-t-Boc (3-13C) after prolonged storage or chemical modification?

  • Answer: High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) can verify the 13C label’s position by analyzing fragment ions (e.g., m/z 44 for [13CH3]+). Complement with 13C-NMR to confirm chemical shift assignments (δ ~20–25 ppm for C3 in alanine). For degraded samples, use enzymatic digestion followed by LC-IRMS to quantify isotopic drift .

Methodological Notes

  • Isotopic Purity Validation: Always cross-validate using orthogonal techniques (e.g., NMR + MS) to rule out instrument-specific artifacts.
  • Metabolic Tracing Controls: Include unlabeled controls and isotopomer distribution models (e.g., INCA) to correct for natural abundance 13C.
  • Synthetic Reproducibility: Document reaction conditions (temperature, solvent ratios) meticulously, as minor variations can significantly impact isotopic incorporation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.